molecular formula C25H22N2O3 B11819399 ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate

ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate

Cat. No.: B11819399
M. Wt: 398.5 g/mol
InChI Key: CJBBYIZWJIUETC-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate is a cyanoacrylate derivative characterized by a conjugated enoate backbone substituted with a methoxy group and an N-phenylanilino moiety at the 2- and 4-positions of the phenyl ring, respectively. The compound features an ethyl ester group, distinguishing it from related acids (e.g., 2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid, CAS 30388-31-9, M.W. 340.37 g/mol) .

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate

InChI

InChI=1S/C25H22N2O3/c1-3-30-25(28)20(18-26)16-19-14-15-23(17-24(19)29-2)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,3H2,1-2H3

InChI Key

CJBBYIZWJIUETC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)C#N

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate can be achieved through several routes. One common method involves the reaction of ethyl cyanoacetate with an appropriate substituted benzaldehyde in the presence of a base, followed by the addition of aniline derivatives. The reaction conditions typically include solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Chemical Reactions Analysis

Ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents on Phenyl Ring Molecular Formula M.W. (g/mol) Key Features
Ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate (Target) 2-OMe, 4-N-phenylanilino C₂₄H₂₀N₂O₃* ~384* High steric bulk, electron-rich N-aryl
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-OMe C₁₃H₁₃NO₃ 231.25 Syn-periplanar conformation (C=C torsion: 3.2°)
Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 2-OMe, 4-OMe C₁₅H₁₇NO₄ 291.31 Enhanced solubility due to two OMe groups
Methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate Complex pyrimidinyl-oxy substituent C₂₄H₂₀N₂O₆ 456.43 Extended conjugation, herbicidal activity

*Calculated based on analogous structures; direct experimental data unavailable.

Key Observations :

Conformational Trends: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), a feature likely conserved in the target compound due to steric constraints .

Key Observations :

Pharmacological Potential: The N-phenylanilino group in the target compound may confer affinity for aromatic protein domains, analogous to USAN zz-103’s naphthalenyl-piperidine motif for neurological targeting .

Crystallographic and Physicochemical Comparisons

  • Hydrogen Bonding: The absence of strong hydrogen-bond donors in the target compound (vs.
  • Solubility : The ethyl ester group enhances lipophilicity relative to methyl esters (e.g., ), favoring organic solvent solubility.

Biological Activity

Ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate is a synthetic organic compound notable for its complex structure, which includes a cyano group and an ethyl ester functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H22N2O3, with a molecular weight of 398.5 g/mol. Its structure features significant aromatic character due to the presence of methoxy and phenyl groups, which may enhance its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted its potential as an inhibitor of tumor cell growth, particularly in breast cancer models. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation.

Case Study:
In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G1 phase. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a comparative study with other derivatives, this compound exhibited notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings:
A recent investigation reported that this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, suggesting it could be developed into a therapeutic agent for treating bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureComplex aromatic systemAnticancer and antimicrobial
Ethyl 2-cyanoacrylateStructureSimple cyanoacrylate structurePrimarily used as adhesive
Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoateStructureLacks diphenylamineModerate biological activity

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound may activate caspases leading to programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism or signaling pathways critical for cancer cell survival.
  • DNA Interaction : Potential intercalation into DNA could disrupt replication processes in rapidly dividing cells.

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